4-bromo-1H-pyrazole-3-carbonitrile
Description
Significance of the Pyrazole (B372694) Core in Heterocyclic Chemistry Research
The pyrazole nucleus is a cornerstone of heterocyclic chemistry, prized for its unique structural and electronic properties. numberanalytics.commdpi.com This aromatic ring system is not only relatively stable but also amenable to a wide array of chemical transformations, allowing for the introduction of various functional groups. researchgate.net This versatility has established pyrazole derivatives as privileged scaffolds in numerous scientific fields. mdpi.com
From a synthetic standpoint, the pyrazole core's amphoteric nature, meaning it can act as both a weak acid and a weak base, facilitates the straightforward introduction of diverse substituents. researchgate.net This adaptability is a key reason why pyrazole-containing compounds are extensively explored in medicinal chemistry, agrochemicals, and materials science. numberanalytics.commdpi.com In drug discovery, for instance, the pyrazole motif is a crucial pharmacophore found in a range of therapeutic agents, including anti-inflammatory, antimicrobial, and anticancer drugs. numberanalytics.comresearchgate.net
Contextualization of 4-Bromo-1H-pyrazole-3-carbonitrile within Pyrazole Derivatives
Within the vast family of pyrazole derivatives, this compound stands out as a particularly valuable building block. Its structure is distinguished by the presence of both a bromine atom at the 4-position and a carbonitrile (cyano) group at the 3-position of the pyrazole ring. These two functional groups are key to its enhanced reactivity and synthetic utility. chemimpex.com
The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the formation of new carbon-carbon bonds. acs.org This allows for the strategic attachment of diverse aryl and heteroaryl groups, significantly expanding the molecular diversity accessible from this single precursor. acs.org The nitrile group, on the other hand, can be hydrolyzed to a carboxamide or a carboxylic acid, or it can participate in various cycloaddition and reduction reactions, further increasing its synthetic potential. acs.orgumich.edu
Overview of Current Research Trajectories for this compound and Analogues
Current research involving this compound and its analogues is multifaceted, with significant efforts directed towards its application as a key intermediate in the synthesis of complex molecules. chemimpex.com Researchers are actively exploring its use in the creation of novel pharmaceuticals, particularly in the realms of anti-inflammatory and anticancer agents. chemimpex.com The ability to readily modify the pyrazole core through reactions at the bromine and nitrile positions allows for the systematic design and synthesis of targeted therapies. chemimpex.com
In addition to its pharmaceutical applications, this compound is also being investigated for its potential in agrochemical development. chemimpex.com Its structure can serve as a precursor for the synthesis of new herbicides and fungicides, contributing to the advancement of crop protection technologies. chemimpex.com Furthermore, the unique electronic properties imparted by the bromo and cyano substituents make it an interesting candidate for the development of novel materials, such as polymers and dyes with specific optical or electrical characteristics. chemimpex.comontosight.ai The ongoing exploration of multicomponent reactions and novel synthetic methodologies continues to broaden the scope of its utility in organic synthesis. sioc-journal.cn
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C4H2BrN3 |
| Molecular Weight | 171.98 g/mol |
| CAS Number | 288246-16-2 |
| Melting Point | 154-158 °C |
| Appearance | Powder |
| SMILES String | N#Cc1cn[nH]c1Br |
| InChI Key | ZXVFKQRZKKGVNJ-UHFFFAOYSA-N |
Data sourced from Sigma-Aldrich and ECHEMI. sigmaaldrich.comechemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1H-pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3/c5-3-2-7-8-4(3)1-6/h2H,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXVFKQRZKKGVNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00951467 | |
| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288246-16-2 | |
| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00951467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-1H-pyrazole-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 4 Bromo 1h Pyrazole 3 Carbonitrile and Its Derivatives
Classical and Modern Synthetic Approaches to Pyrazole (B372694) Ring Systems
The construction of the pyrazole core is a well-established field in heterocyclic chemistry, with several key strategies dominating the landscape. These methods offer access to a wide array of substituted pyrazoles, which can then be further functionalized.
Cyclocondensation Reactions Involving Hydrazine (B178648) Derivatives
The most classical and widely employed method for pyrazole synthesis is the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. beilstein-journals.orgmdpi.com This approach, known as the Knorr pyrazole synthesis, is a robust and straightforward method for generating polysubstituted pyrazoles. mdpi.com
The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound, leading to the formation of the pyrazole ring. mdpi.comnih.gov However, a significant challenge with this method is the potential for the formation of regioisomers when using unsymmetrical dicarbonyl compounds and substituted hydrazines. beilstein-journals.orgmdpi.com
To overcome the limitations of regioselectivity, α,β-unsaturated ketones and acetylenic ketones have been utilized as alternative 1,3-dielectrophiles. nih.govmdpi.comnih.gov The reaction of α,β-unsaturated ketones with hydrazines initially forms pyrazolines, which can then be oxidized to the corresponding pyrazoles. mdpi.comnih.gov Similarly, the cyclocondensation of acetylenic ketones with hydrazines also yields pyrazoles, although the issue of regioisomeric mixtures can persist. mdpi.comnih.gov
The versatility of this method is demonstrated by the synthesis of 1,3,4,5-substituted pyrazoles through the in situ generation of carbonyl derivatives and their subsequent cyclocondensation with arylhydrazines. nih.gov
Table 1: Examples of Cyclocondensation Reactions for Pyrazole Synthesis
| 1,3-Dielectrophile | Hydrazine Derivative | Product | Key Features |
| 1,3-Diketone | Hydrazine Hydrate (B1144303) | 3,5-Disubstituted Pyrazole | Classical Knorr synthesis; potential for regioisomers. mdpi.com |
| α,β-Unsaturated Ketone | Phenylhydrazine | 1,3,5-Trisubstituted Pyrazoline (then Pyrazole) | Overcomes some regioselectivity issues; requires oxidation. nih.gov |
| Acetylenic Ketone | Hydrazine | Mixture of Regioisomeric Pyrazoles | Known for over a century; regioselectivity can be a challenge. mdpi.comnih.gov |
| In situ generated Carbonyl | Arylhydrazine | 1,3,4,5-Substituted Pyrazole | Allows for greater substitution pattern diversity. nih.gov |
Multi-Component Reactions for Pyrazole Core Construction
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex molecules, including pyrazoles, in a single step. nih.govmdpi.com MCRs offer several advantages over traditional multi-step syntheses, including higher atom economy, reduced waste, and operational simplicity. acs.org
Several MCR strategies have been developed for the construction of the pyrazole core. A common approach involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine derivative. nih.govbeilstein-journals.org For instance, a three-component reaction of an aldehyde, a β-ketoester, and a hydrazine can yield highly substituted pyrazoles. beilstein-journals.org Similarly, the reaction of malononitrile (B47326), an aldehyde, and a hydrazine provides a straightforward route to pyrazole derivatives. beilstein-journals.org
Four-component reactions have also been reported, further expanding the diversity of accessible pyrazole structures. mdpi.com These reactions often involve a cascade of condensation and cyclization steps to build the heterocyclic core. rsc.org The use of catalysts, such as Lewis acids or organocatalysts, can significantly enhance the efficiency and scope of these MCRs. beilstein-journals.orgacs.org
Table 2: Selected Multi-Component Reactions for Pyrazole Synthesis
| Components | Catalyst/Conditions | Product Type | Reference |
| Aldehyde, β-Ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazoles | beilstein-journals.org |
| Malononitrile, Aldehyde, Hydrazine | - | Pyrazoles | beilstein-journals.org |
| Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Sodium Gluconate | Dihydropyrano[2,3-c]pyrazoles | rsc.org |
| (Hetero)aromatic Aldehydes, Hydrazine Hydrate, β-Ketoesters, Enolizable Active Methylene Compounds | Piperidine/Water | Pyrano[2,3-c]pyrazole derivatives | mdpi.com |
1,3-Dipolar Cycloaddition Strategies in Pyrazole Synthesis
The 1,3-dipolar cycloaddition reaction is another fundamental and versatile method for constructing the pyrazole ring. researchgate.netnih.gov This reaction typically involves the [3+2] cycloaddition of a nitrile imine, as the 1,3-dipole, with an alkyne or an alkyne equivalent as the dipolarophile. nih.govtandfonline.com
Nitrile imines are often generated in situ from the corresponding hydrazonoyl halides in the presence of a base. nih.gov The regioselectivity of the cycloaddition is a key aspect of this methodology and can often be controlled by the nature of the substituents on both the nitrile imine and the dipolarophile. nih.govrsc.org
The use of alkyne surrogates, such as trisubstituted bromoalkenes, has been shown to be an effective strategy for achieving regioselective synthesis of tetrasubstituted pyrazoles. nih.gov This approach circumvents some of the challenges associated with the preparation and regioselectivity of cycloadditions with certain alkynes. nih.gov The reaction of tosylhydrazones with nitroalkenes also provides a regioselective route to 3,4-diaryl-1H-pyrazoles. rsc.org
Regioselective Bromination Techniques for Pyrazole Carbonitriles
Once the pyrazole core is constructed, the introduction of a bromine atom at a specific position is crucial for synthesizing compounds like 4-bromo-1H-pyrazole-3-carbonitrile. The electron-rich nature of the pyrazole ring makes it susceptible to electrophilic substitution, but controlling the position of halogenation is paramount.
Direct C-H Halogenation Protocols
Direct C-H halogenation is an atom-economical and increasingly popular method for the functionalization of heterocyclic compounds, including pyrazoles. researchgate.netbeilstein-archives.org This approach avoids the need for pre-functionalized starting materials. nih.gov
For pyrazoles, electrophilic halogenation typically occurs at the C4 position, as it is the most electron-rich and sterically accessible position. researchgate.net However, if the C4 position is already substituted, halogenation can occur at other positions, often requiring more forcing conditions. researchgate.net
Various reagents and conditions have been developed for the direct C-H bromination of pyrazoles. A metal-free protocol using N-bromosuccinimide (NBS) in the presence of dimethyl sulfoxide (B87167) (DMSO) has been reported for the C4-bromination of 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org In this system, DMSO is proposed to act as both a solvent and a catalyst. beilstein-archives.org Visible-light photoredox catalysis with an organic dye has also been employed to activate NBS for the mild and electrophilic bromination of arenes and heteroarenes, including pyrazoles. acs.org
Halogenation Utilizing N-Halosuccinimides
N-Halosuccinimides (NXS), particularly N-bromosuccinimide (NBS), are widely used and convenient reagents for the halogenation of pyrazoles due to their ease of handling and the formation of a recyclable succinimide (B58015) byproduct. researchgate.netbeilstein-journals.org
The reaction of pyrazoles with NBS typically affords 4-bromopyrazoles in excellent yields under mild conditions. researchgate.nettandfonline.com These reactions can often be carried out in various solvents, including carbon tetrachloride and even water, without the need for a catalyst. researchgate.nettandfonline.com The reactivity of the pyrazole substrate can be influenced by the nature of the substituents on the ring. tandfonline.com
The stoichiometry of the NXS can be controlled to achieve selective mono-, di-, or tri-halogenation of activated aromatic systems. beilstein-journals.org For pyrazoles, the inherent reactivity of the C4 position generally leads to selective monobromination with one equivalent of NBS. researchgate.nettandfonline.com
Electrocatalytic Bromination Methodologies
Electrocatalytic methods offer a green and efficient alternative for the bromination of pyrazoles, avoiding the use of hazardous brominating agents. researchgate.net These techniques typically involve the in-situ generation of the brominating species (Br₂) through the anodic oxidation of a bromide salt, such as sodium bromide (NaBr) or ammonium (B1175870) bromide (NH₄Br), in an undivided electrochemical cell. researchgate.netnih.gov
The electrosynthesis of 4-bromosubstituted pyrazoles has been successfully carried out via galvanostatic electrolysis using a platinum anode in aqueous NaBr solutions. researchgate.net Research has shown that the presence of a donor substituent, such as a methyl or ethyl group, on the pyrazole ring facilitates the bromination process. Conversely, an acceptor substituent like a nitro or carboxyl group does not significantly impede the reaction. researchgate.net This suggests that pyrazole scaffolds with electron-withdrawing groups, such as the carbonitrile group in 1H-pyrazole-3-carbonitrile, are amenable to electrocatalytic bromination.
A proposed mechanism for the electrocatalytic bromination of pyrazoles involves the initial reaction of hydrazine with a suitable precursor to form the pyrazole ring, which is then brominated. sioc-journal.cn This method is also applicable to the bromination of other heterocyclic compounds. The use of an electrocatalytic approach can circumvent peroxidation, thus not requiring an excess of the brominating agent. sioc-journal.cn
Synthesis of this compound from Precursors
The construction of this compound often involves a multi-step synthesis that strategically introduces the key functional groups onto a pyrazole or a precursor that cyclizes to form the pyrazole ring.
The carbonitrile group is a crucial functional moiety, and its introduction can be achieved through various synthetic routes. One common method involves the dehydration of a corresponding pyrazole-3-carboxamide.
Another versatile approach is the construction of the pyrazole ring from precursors that already contain a nitrile group. For instance, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile can be prepared from the reaction of malononitrile dimer with hydrazine. ekb.eg This highlights a strategy where the carbonitrile is part of the building blocks used in the cyclization reaction to form the pyrazole core.
Furthermore, the synthesis of pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives has been achieved through the reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone (B45752), demonstrating the use of cyanopyrazole precursors in building more complex heterocyclic systems. ekb.eg
The table below summarizes selected methods for the introduction of the carbonitrile moiety in pyrazole synthesis.
| Precursor | Reagent(s) | Product | Yield | Reference |
| Pyrazole-3-carboxamide | Dehydrating agent | 1H-pyrazole-3-carbonitrile | - | - |
| Malononitrile dimer | Hydrazine | 5-Amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Good | ekb.eg |
| 5-Amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | 6-Acetyl-2-(cyanomethyl)-7-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile | - | ekb.eg |
The direct bromination of the 1H-pyrazole-3-carbonitrile scaffold is a key step in the synthesis of the target compound. The pyrazole ring is susceptible to electrophilic substitution, and the C4 position is typically the most reactive site for halogenation.
A novel synthesis of 5-amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile has been developed, which involves a selective Sandmeyer reaction on a diaminopyrazole precursor. nih.gov While this is not a direct bromination of a pre-formed pyrazole-3-carbonitrile, it showcases a strategic approach to arrive at a brominated cyanopyrazole derivative.
Electrochemical methods, as discussed in section 2.2.3, provide a controlled way to brominate pyrazole rings. The electrosynthesis of 4-bromosubstituted pyrazoles has been demonstrated in the presence of various substituents, indicating the feasibility of this method for 1H-pyrazole-3-carbonitrile. researchgate.net The reaction conditions are generally mild and environmentally compatible. researchgate.net
The following table outlines different approaches to the bromination of pyrazole scaffolds.
| Pyrazole Substrate | Brominating Agent/Method | Product | Yield | Reference |
| 3,5-dimethylpyrazole | Electrosynthesis (Pt anode, aq. NaBr) | 4-Bromo-3,5-dimethylpyrazole | 70% | researchgate.net |
| 3-Nitropyrazole | Electrosynthesis (Pt anode, aq. NaBr) | 4-Bromo-3-nitropyrazole | 88% | researchgate.net |
| Pyrazole-3(5)-carboxylic acid | Electrosynthesis (Pt anode, aq. NaBr) | 4-Bromopyrazole-3(5)-carboxylic acid | 89% | researchgate.net |
| Diaminopyrazole | Sandmeyer reaction (NaNO₂, HBr, CuBr) | 5-Amino-3-bromo-1-(tert-butyl)-1H-pyrazole-4-carbonitrile | Good | nih.gov |
Strategic Functionalization of this compound
The this compound scaffold serves as a versatile building block for further chemical modifications, allowing for the synthesis of a diverse range of derivatives. chemimpex.com
The nitrogen atoms of the pyrazole ring can be functionalized through N-alkylation and N-arylation reactions, leading to a wide array of substituted pyrazole derivatives with potential biological activities.
A method for the N-alkylation of pyrazoles using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst has been developed. mdpi.com This approach provides good yields for the synthesis of N-alkyl pyrazoles, including those with benzylic, phenethyl, and benzhydryl groups. mdpi.com For unsymmetrical pyrazoles, a mixture of regioisomers is often obtained, with the major product being determined by steric factors. mdpi.comsemanticscholar.org
Copper-catalyzed N-arylation has been shown to be an effective method for coupling pyrazoles with aryl halides. organic-chemistry.org Catalysts derived from diamine ligands and copper(I) iodide (CuI) have been successfully used for the N-arylation of various π-excessive nitrogen heterocycles, including pyrazoles, with both aryl iodides and bromides. organic-chemistry.org These reactions generally tolerate a variety of functional groups and can be applied to hindered substrates. organic-chemistry.org
The table below presents examples of N-functionalization of pyrazole rings.
The carbonitrile (cyano) group at the C3 position of the pyrazole ring is a versatile functional group that can undergo a variety of chemical transformations, providing access to other important functionalities.
One reported transformation is the conversion of pyrazole-4-carbonitriles to the corresponding pyrazole-4-carbothioamides. This has been achieved using thioacetamide (B46855) as a sulfur source in the presence of a catalyst like Amberlyst-15. This method avoids the use of more hazardous thionating agents such as Lawesson's reagent.
The cyano group, in conjunction with an adjacent amino group, can participate in cyclization reactions to form fused heterocyclic systems. For example, 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile has been used as a precursor for the synthesis of novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. ekb.eg In these reactions, the cyano group is integral to the formation of the new ring.
Furthermore, the development of cyanopyrazoles as building blocks for fungicides like fluxapyroxad (B1673505) underscores the importance of the cyano group in the synthesis of complex, biologically active molecules. acs.org The synthesis of a dinitro-cyano pyrazole derivative highlights the chemical compatibility of the cyano group with other reactive functionalities like nitro groups, allowing for the creation of high-energy materials. mdpi.com
Utilization of the Bromine Atom as a Strategic Handle for Further Transformations
The bromine atom at the C4 position of the this compound scaffold is a versatile functional group that serves as a key handle for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions. This strategic functionalization allows for the synthesis of a wide array of substituted pyrazole derivatives, which are of significant interest in medicinal and materials chemistry. The reactivity of the C-Br bond enables its participation in cornerstone reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.
A critical consideration in these transformations is the acidic proton on the pyrazole nitrogen (N1). In many cases, protection of this N-H group is necessary to prevent side reactions and catalyst deactivation. Common protecting groups, such as the trityl (Tr) group, are employed to enhance the efficiency and yield of the coupling reactions. researchgate.netnih.gov
Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the bromopyrazole with boronic acids or their esters. While direct coupling of unprotected 4-bromopyrazoles is possible, it may require modified conditions, such as an increased catalyst loading. nih.gov Research on analogous compounds, like 4-bromo-3,5-dinitro-1H-pyrazole, demonstrates that Suzuki-Miyaura reactions can proceed efficiently using palladium catalysts like XPhos Pd G2, coupling the pyrazole with various aryl, heteroaryl, or styryl boronic acids. rsc.org This highlights the general applicability of this method to the 4-bromopyrazole core.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the C4 position of the pyrazole and a terminal alkyne. This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org Studies on structurally similar substrates, such as 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole, have shown successful Sonogashira couplings. researchgate.net These reactions are instrumental in synthesizing alkynyl-substituted pyrazoles, which are valuable precursors for more complex heterocyclic systems.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org The amination of 4-bromopyrazoles allows for the introduction of a wide range of primary and secondary amines at the C4 position. Research on N-trityl-4-bromopyrazole has shown that the reaction proceeds smoothly with various amines using a palladium catalyst and a suitable phosphine (B1218219) ligand, such as tBuDavePhos. researchgate.netnih.gov The choice of catalyst and the nature of the amine (e.g., presence or absence of β-hydrogens) can significantly influence the reaction's outcome. researchgate.netnih.gov
The following table summarizes representative examples of these transformations on 4-bromopyrazole analogues, providing insight into the conditions that would be applicable to this compound derivatives.
| Transformation | Pyrazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Suzuki-Miyaura Coupling | 4-Bromo-3,5-dinitro-1H-pyrazole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | 1,4-Dioxane/H₂O | 94 | rsc.org |
| Buchwald-Hartwig Amination | 4-Bromo-1-trityl-1H-pyrazole | Morpholine | Pd(dba)₂ / tBuDavePhos | NaOtBu | Toluene | 67 | researchgate.netnih.gov |
| Sonogashira Coupling | 4-Bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole | Trimethylsilylacetylene | Pd(OAc)₂ / XPhos | Cs₂CO₃ | 1,4-Dioxane | 96 | researchgate.net |
| Direct C-H Arylation (at C5) | 4-Bromo-1-methyl-1H-pyrazole | 4-Bromoanisole | Pd(OAc)₂ | KOAc | DMA | 72 | rsc.org |
Furthermore, the bromine atom can be retained during other reactions, such as palladium-catalyzed direct C-H arylation at the C5 position, demonstrating its role as a stable handle for sequential functionalization strategies. rsc.org This chemoselectivity allows for the synthesis of poly-substituted pyrazoles where the bromine can be transformed in a later step.
Synthesis of Fused Pyrazole Systems from this compound Precursors
The this compound framework is a valuable precursor for the construction of bicyclic heteroaromatic systems, particularly fused pyrazoles like pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-d]pyridazines. These fused systems are of great interest due to their diverse biological activities. The synthesis typically proceeds by first converting the pyrazole into a derivative containing the necessary functional groups for cyclization.
A common and highly effective strategy for synthesizing pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 5-aminopyrazole with a 1,3-bielectrophilic reagent. mdpi.comekb.eg Therefore, a key step is the introduction of an amino group at the C5 position of the 4-bromopyrazole-3-carbonitrile core. While direct amination is challenging, a viable pathway involves the nitration of an N-protected pyrazole at the C5 position, followed by reduction of the nitro group to the corresponding amine. This 5-amino-4-bromopyrazole-3-carbonitrile derivative then serves as the direct precursor to the fused ring system.
Synthesis of Pyrazolo[1,5-a]pyrimidines: Once the 5-amino-4-bromopyrazole-3-carbonitrile precursor is obtained, it can be reacted with various 1,3-dicarbonyl compounds or their equivalents to construct the pyrimidine (B1678525) ring. For example, condensation with acetylacetone (2,4-pentanedione) in a suitable solvent like acetic acid leads to the formation of the corresponding 4-bromo-pyrazolo[1,5-a]pyrimidine derivative. The reaction mechanism involves the nucleophilic attack of the exocyclic amino group onto one of the carbonyls, followed by intramolecular cyclization and dehydration.
Synthesis of Pyrazolo[3,4-d]pyridazines: The synthesis of the pyrazolo[3,4-d]pyridazine ring system can be achieved from a 5-aminopyrazole precursor through diazotization followed by an intramolecular cyclization, or by reaction with a hydrazine source. For instance, treatment of a 5-aminopyrazole-4-carbonitrile with hydrazine hydrate can lead to the formation of a pyrazolo[3,4-d]pyridazin-4-amine, where the newly formed pyridazine (B1198779) ring incorporates the C4-carbon and the cyano group from the original pyrazole. nih.gov
The tables below outline generalized reaction schemes for the synthesis of these important fused systems starting from a hypothetical 5-amino-4-bromo-1H-pyrazole-3-carbonitrile precursor.
| Reactant A | Reactant B (1,3-Bielectrophile) | Conditions | Fused Product | Reference (Analogous Reaction) |
|---|---|---|---|---|
| 5-Amino-4-bromo-1H-pyrazole-3-carbonitrile | Acetylacetone | Glacial Acetic Acid, Reflux | 4-Bromo-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | ekb.eg |
| 5-Amino-4-bromo-1H-pyrazole-3-carbonitrile | Diethyl malonate | NaOEt, Ethanol, Reflux | 4-Bromo-5,7-dihydroxy-pyrazolo[1,5-a]pyrimidine-3-carbonitrile | mdpi.com |
| Reactant A | Reactant B | Conditions | Fused Product | Reference (Analogous Reaction) |
|---|---|---|---|---|
| 5-Amino-4-bromo-1H-pyrazole-3-carbonitrile | Hydrazine Hydrate | Ethanol, Reflux | 7-Amino-4-bromo-1H-pyrazolo[3,4-d]pyridazine | nih.gov |
| 5-Amino-4-bromo-1H-pyrazole-3-carbonitrile | NaNO₂, HCl | 0-5 °C, then heat | 4-Bromo-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one | nih.gov |
These synthetic routes underscore the utility of this compound as a versatile building block, enabling access not only to a variety of substituted monocyclic pyrazoles but also to more complex and biologically relevant fused heterocyclic scaffolds.
Reactivity and Mechanistic Investigations of 4 Bromo 1h Pyrazole 3 Carbonitrile
Nucleophilic Substitution Reactions at the C-4 Bromine Position
The bromine atom at the C-4 position of the pyrazole (B372694) ring is susceptible to nucleophilic substitution, although this reactivity can be influenced by the nature of the nucleophile and the reaction conditions. The pyrazole ring itself, being an electron-rich heterocycle, can modulate the reactivity of the C-Br bond. While direct nucleophilic aromatic substitution is a possible pathway, these reactions often require specific activation or catalysis. For instance, the presence of electron-withdrawing groups on the pyrazole ring can facilitate nucleophilic attack.
Transition Metal-Catalyzed Cross-Coupling Reactions at the C-4 Position
The C-4 bromine atom serves as an excellent handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to constructing more complex molecular architectures based on the pyrazole scaffold.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)
Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the functionalization of 4-bromo-1H-pyrazole-3-carbonitrile.
The Suzuki-Miyaura coupling reaction, which couples an organoboron reagent with an organic halide, has been successfully applied to 4-bromopyrazole derivatives. rsc.orgnih.govlibretexts.org This reaction is valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their esters. libretexts.orgsigmaaldrich.com The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govnih.gov For instance, the use of bulky, electron-rich phosphine (B1218219) ligands such as XPhos can enhance catalytic activity, particularly with less reactive aryl bromides. rsc.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | 4-Substituted-3,5-dinitro-1H-pyrazoles | rsc.org |
| 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one | p-Methoxyphenylboronic acid | XPhosPdG2/XPhos, K2CO3 | 3-(p-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | nih.gov |
| 4-Bromo-1H-indazole-3-amine | Ethyl 4,4,4-trifluorobut-2-ynoate | MeONa | Debrominated product | nih.gov |
The Sonogashira coupling reaction provides a direct method for the alkynylation of the pyrazole ring at the C-4 position. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.netwikipedia.org This method has been optimized for various pyrazole derivatives, including those with trifluoromethyl groups, which can present challenges. researchgate.net The reaction conditions, such as the choice of palladium source, ligand, and base, have been systematically studied to achieve efficient coupling. researchgate.net
| Entry | Palladium Source | Ligand | Base | Yield (%) | Ref |
| 1 | Pd(OAc)2 | PPh3 | Et3N | 60 | researchgate.net |
| 2 | Pd(OAc)2 | SPhos | Et3N | 75 | researchgate.net |
| 3 | Pd(OAc)2 | XPhos | Et3N | 85 | researchgate.net |
Exploration of Other Transition Metal-Catalyzed Processes
Beyond palladium, other transition metals have been explored for catalyzing cross-coupling reactions at the C-4 position of brominated pyrazoles. Copper-catalyzed reactions, for instance, offer an alternative and often more economical approach for certain transformations. nih.gov These reactions can include Ullmann-type couplings for the formation of C-N, C-O, and C-S bonds. The development of new catalytic systems with other transition metals continues to expand the synthetic utility of this compound.
Chemical Transformations and Derivatizations of the Nitrile Group
The nitrile group at the C-3 position of this compound is a versatile functional group that can undergo a variety of chemical transformations. smolecule.com These reactions allow for the introduction of different functionalities and the construction of new ring systems.
Common transformations of the nitrile group include:
Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide, respectively.
Reduction: The nitrile group can be reduced to a primary amine using reducing agents such as lithium aluminum hydride or through catalytic hydrogenation.
Cycloaddition: The nitrile group can participate in cycloaddition reactions with azides to form tetrazoles, which are important pharmacophores.
Addition of Nucleophiles: Organometallic reagents, such as Grignard reagents or organolithium compounds, can add to the nitrile to form ketones after hydrolysis.
These transformations significantly enhance the synthetic value of this compound, providing access to a wide array of derivatives with potential biological activities. chemimpex.com
Intramolecular Cyclization Pathways and Heterocyclic Annulation Involving this compound Derivatives
Derivatives of this compound can be designed to undergo intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. By introducing appropriate functional groups through reactions at the C-4 or nitrile positions, subsequent intramolecular reactions can construct new rings fused to the pyrazole core.
For example, a derivative with a nucleophilic group tethered to the N-1 position could potentially undergo intramolecular nucleophilic substitution of the C-4 bromine to form a bicyclic system. Similarly, a substituent introduced at the C-4 position could contain a functional group that reacts with the C-3 nitrile group in an intramolecular fashion.
A key application is in the synthesis of pyrazolo[3,4-b]pyridines, a class of compounds with significant biomedical applications. nih.gov One common strategy involves building the pyridine (B92270) ring onto a pre-existing pyrazole. nih.gov This can be achieved through various methods, including the Gould-Jacobs reaction using a 3-aminopyrazole (B16455) derivative. nih.gov
Computational Studies on Reaction Mechanisms and Reaction Pathways
Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. rsc.org Density Functional Theory (DFT) calculations are frequently employed to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. nih.gov
For the reactions involving this compound, computational studies can provide valuable insights into:
The mechanism of palladium-catalyzed cross-coupling reactions: DFT calculations can help to understand the elementary steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, and to explain the role of ligands and other additives.
The regioselectivity of reactions: In cases where multiple reaction sites are available, computational models can predict the most likely site of reaction by comparing the activation barriers of competing pathways.
The stability of intermediates and products: The relative energies of different isomers and conformers can be calculated to predict the thermodynamic outcome of a reaction.
Recent computational studies have explored the mechanisms of various cycloaddition and elimination reactions leading to the formation of pyrazole and pyrazoline systems, providing a theoretical framework for understanding the observed experimental outcomes. nih.gov
Applications in Medicinal Chemistry and Drug Discovery Research
4-Bromo-1H-pyrazole-3-carbonitrile as a Privileged Scaffold for Bioactive Compound Development
The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, thereby serving as a basis for the development of a wide range of therapeutic agents. The pyrazole (B372694) ring system is a well-established privileged scaffold, and this compound embodies the key features that make this heterocycle so valuable in drug discovery. chemimpex.com Its structure can be found at the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer properties. chemimpex.com
The reactivity of the bromine atom at the 4-position allows for the introduction of various substituents through cross-coupling reactions, while the cyano group at the 3-position can be transformed into a variety of other functional groups, such as amides or carboxylic acids. This chemical versatility enables the creation of large libraries of pyrazole derivatives, each with unique steric and electronic properties, which can then be screened for biological activity against a panel of disease-relevant targets.
Development of Anti-Cancer Agents Based on this compound Derivatives
The development of targeted therapies that specifically interfere with the signaling pathways driving cancer cell growth and survival is a major focus of modern oncology research. Derivatives of this compound have shown considerable promise in this area, with numerous studies demonstrating their ability to inhibit key proteins involved in cancer progression.
Protein kinases are a large family of enzymes that play a central role in regulating cellular processes, and their dysregulation is a common feature of many cancers. Consequently, protein kinase inhibitors have become a cornerstone of modern cancer therapy. The pyrazole scaffold has proven to be an excellent template for the design of potent and selective kinase inhibitors.
EGFR and VEGFR-2 Inhibition:
The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are two key protein kinases involved in tumor growth and angiogenesis. A study focused on the development of novel fused pyrazole derivatives as dual EGFR and VEGFR-2 tyrosine kinase inhibitors started from a compound structurally related to this compound, namely 6-amino-4-(2-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. nih.gov Several of the synthesized compounds exhibited potent inhibitory activity against both EGFR and VEGFR-2. For instance, one of the most potent EGFR inhibitors identified had an IC50 value of 0.06 μM, while a potent VEGFR-2 inhibitor showed an IC50 of 0.22 μM. nih.gov Notably, some derivatives displayed dual inhibitory activity against both kinases, which is a desirable characteristic for anti-cancer drugs as it can help to overcome resistance mechanisms. nih.gov
Inhibitory Activity of Fused Pyrazole Derivatives against EGFR and VEGFR-2
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| Erlotinib (Reference) | 0.13 | - |
| Compound 3 | 0.06 | - |
| Compound 9 | - | 0.22 |
| Compound 12 | Potent dual inhibitor | Potent dual inhibitor |
| Data sourced from a study on novel anticancer fused pyrazole derivatives as EGFR and VEGFR-2 dual TK inhibitors. nih.gov |
CDK2 Inhibition:
Cyclin-dependent kinase 2 (CDK2) is another important target in cancer therapy, as it plays a crucial role in regulating the cell cycle. A series of novel pyrazole derivatives were designed and synthesized as potential CDK2/cyclin A2 enzyme inhibitors. rsc.org Several of these compounds demonstrated potent inhibition of CDK2, with IC50 values in the low micromolar range. rsc.org For example, compounds 4, 7a, 7d, and 9 exhibited IC50 values of 3.82, 2.0, 1.47, and 0.96 μM, respectively. rsc.org These findings highlight the potential of the pyrazole scaffold in developing selective CDK2 inhibitors.
CDK2 Inhibitory Activity of Novel Pyrazole Derivatives
| Compound | CDK2 IC50 (µM) |
| Compound 4 | 3.82 |
| Compound 7a | 2.0 |
| Compound 7d | 1.47 |
| Compound 9 | 0.96 |
| Data from a study on the discovery of pyrazole-based analogs as CDK2 inhibitors. rsc.org |
By inhibiting key cell cycle regulators like CDK2, pyrazole derivatives can effectively halt the proliferation of cancer cells. In a study of pyrazole-based CDK2 inhibitors, it was demonstrated that a particularly potent compound induced significant cell cycle arrest at the G1 phase in HCT-116 colon cancer cells. nih.gov This arrest prevents the cells from entering the S phase, during which DNA replication occurs, thereby inhibiting cell division. Another study on pyrazolo[3,4-b]pyridine derivatives, which share a core pyrazole structure, also showed that these compounds can arrest the cell cycle and inhibit the growth of various cancer cell lines. nih.gov
The ultimate goal of many anti-cancer therapies is to induce apoptosis, or programmed cell death, in cancer cells. Numerous studies have demonstrated the ability of pyrazole derivatives to induce apoptosis in various cancer cell lines. For instance, pyrazole-based CDK2 inhibitors were shown to promote apoptosis in HCT-116 cells. nih.gov Similarly, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives were evaluated for their anticancer activity against the triple-negative breast cancer cell line MDA-MB-468. nih.gov One of the most active compounds in this series, compound 3f, induced a dose- and time-dependent cytotoxicity and was found to trigger apoptosis through the generation of reactive oxygen species (ROS) and the activation of caspase 3. nih.gov
Cytotoxicity of Pyrazole Derivative 3f against MDA-MB-468 Breast Cancer Cells
| Treatment | IC50 at 24h (µM) | IC50 at 48h (µM) |
| Compound 3f | 14.97 | 6.45 |
| Paclitaxel (Reference) | 49.90 | 25.19 |
| Data from a study on pyrazole derivatives inducing apoptosis in triple-negative breast cancer cells. nih.gov |
Structure-activity relationship (SAR) studies are a critical component of the drug discovery process, as they provide valuable insights into how the chemical structure of a molecule influences its biological activity. By systematically modifying different parts of the pyrazole scaffold and evaluating the resulting changes in anticancer efficacy, researchers can identify the key structural features required for potent and selective activity.
In a study of pyrazole-based heterocycles as antitumor agents, several 4-cyano-1,5-diphenylpyrazoles attached to different heterocyclic ring systems at position 3 were synthesized and evaluated for their cytotoxic properties. nih.gov The results of this study revealed that the nature of the heterocyclic ring at the 3-position had a significant impact on the cytotoxic activity of the compounds. For example, a derivative containing a 5-mercapto-1,3,4-oxadiazole ring (compound 13) exhibited the highest cytotoxic activity, with a GI50 value of 40 nM against the IGROVI ovarian tumor cell line. nih.gov This type of SAR data is invaluable for guiding the design of more potent and effective anticancer agents based on the pyrazole scaffold.
Research into Anti-Inflammatory Properties
In addition to their applications in oncology, pyrazole derivatives have also been extensively investigated for their anti-inflammatory properties. nih.govnih.govtandfonline.commdpi.com The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of pro-inflammatory prostaglandins. nih.govtandfonline.com
Several studies have reported the synthesis of novel pyrazole derivatives with potent anti-inflammatory activity. For example, a series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit COX-1 and COX-2 enzymes. nih.gov Many of the synthesized compounds were found to be more selective for COX-2 over COX-1, which is a desirable property for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects. nih.govtandfonline.com In one such study, several compounds exhibited significant in vivo anti-inflammatory activity in a carrageenan-induced rat paw edema model, with some derivatives showing activity comparable to or even better than the standard drug celecoxib. tandfonline.com These findings underscore the potential of the pyrazole scaffold, and by extension, derivatives of this compound, in the development of new and improved anti-inflammatory agents.
Investigations of Antimicrobial and Antitubercular Activities
The pyrazole nucleus is a well-established pharmacophore in the design of antimicrobial agents. researchgate.net Derivatives of this compound have been investigated for their potential to combat various microbial and mycobacterial infections. The structural features of this compound, particularly the bromine and cyano groups, allow for the synthesis of analogues with a broad spectrum of antimicrobial activities. chemimpex.combiointerfaceresearch.com
Research into pyrazole derivatives has demonstrated their efficacy against both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain pyrazole-4-carboxamide derivatives have shown noticeable inhibition of bacterial growth, with compounds bearing electron-donating groups displaying significant activity. japsonline.com The antimicrobial potential of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.gov
In the context of tuberculosis, a significant global health issue, the development of new antitubercular agents is crucial. Pyrazole-containing compounds have emerged as a promising class of molecules with activity against Mycobacterium tuberculosis. japsonline.comresearchgate.net While direct studies on this compound's antitubercular activity are limited in the provided results, the exploration of related structures, such as 4-bromopyrazole derivatives, has been undertaken. For example, a compound incorporating a 4-bromopyrazole moiety showed moderate activity against M. tuberculosis. nih.gov This suggests that the this compound scaffold could be a valuable starting point for the design of more potent antitubercular agents.
Enzyme Inhibition and Receptor Interaction Studies
The this compound scaffold is a key component in the design of molecules that can interact with and inhibit the activity of various enzymes and receptors, which are critical targets in drug discovery. The pyrazole ring system is a known constituent of several established drugs that act on diverse biological targets. mdpi.comnih.gov
One significant area of investigation is the inhibition of kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer. Fragment-based screening has successfully identified pyrazole-based compounds as effective CDK inhibitors. nih.gov For instance, the optimization of an indazole (a bicyclic structure containing a pyrazole ring) led to the development of AT7519, a potent CDK inhibitor that has entered clinical trials. nih.gov This highlights the potential of the pyrazole core, and by extension, derivatives of this compound, in cancer therapy.
Furthermore, pyrazole derivatives have been studied for their ability to inhibit other enzymes, such as alkaline phosphatase. mdpi.com Molecular docking studies have also been employed to investigate the interaction of pyrazole derivatives with various protein targets, including receptor tyrosine kinases and other protein kinases, to screen for potential inhibitors. nih.govresearchgate.net These computational approaches help in understanding the binding modes and predicting the inhibitory potential of newly designed compounds.
Drug Design Principles and Molecular Docking Simulations
The design of novel drugs based on the this compound scaffold relies heavily on modern drug design principles and computational techniques like molecular docking. These approaches allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dergipark.org.tr In the context of drug design, it is used to predict the binding of a potential drug molecule (the ligand) to its protein target. nih.govdergipark.org.tr This information is invaluable for understanding the structure-activity relationships (SAR) of a series of compounds and for guiding the design of more effective inhibitors.
For pyrazole derivatives, molecular docking studies have been used to investigate their interactions with various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in neurodegenerative diseases. dergipark.org.tr These studies help in predicting the binding energies and conformations of the pyrazole derivatives within the active site of the enzymes. dergipark.org.tr Similar docking studies have been performed on other protein targets, such as receptor tyrosine kinases and protein kinases, to screen for potential inhibitors among pyrazole derivatives. nih.govresearchgate.net The insights gained from these simulations are crucial for the iterative process of drug design, where compounds are synthesized, tested, and then redesigned based on their biological activity and predicted binding modes.
Pharmacological Profiling of Novel this compound Analogues
The pharmacological profiling of novel analogues derived from this compound is a critical step in the drug discovery process. This involves evaluating the biological activities of these new compounds across a range of assays to determine their therapeutic potential and to understand their mechanism of action. frontiersin.org The pyrazole scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it can bind to multiple receptor types with high affinity, leading to a wide spectrum of pharmacological activities. nih.govnih.gov
The diverse biological activities reported for pyrazole derivatives include anti-inflammatory, analgesic, anticancer, antidepressant, and anticonvulsant effects. researchgate.netnih.govsciensage.info Therefore, new analogues of this compound would be screened against a panel of biological targets to identify their primary pharmacological effects. For example, novel pyrazole derivatives are often evaluated for their anti-inflammatory activity using both in vitro assays (e.g., COX-1 and COX-2 inhibition) and in vivo models. nih.gov
The substitution pattern on the pyrazole ring plays a crucial role in determining the pharmacological profile of the resulting analogues. frontiersin.orgnih.gov By systematically modifying the structure of this compound, for instance, by introducing different substituents at various positions, medicinal chemists can explore the structure-activity relationships and optimize the compounds for a specific therapeutic target. This process can lead to the identification of lead compounds with improved potency and selectivity, which can then be further developed into clinical candidates.
Applications in Agrochemical Research and Development
Role as Precursors for Herbicide and Fungicide Synthesis
4-bromo-1H-pyrazole-3-carbonitrile is a recognized building block in the synthesis of next-generation herbicides and fungicides. chemimpex.com The pyrazole (B372694) ring system is a core component in a multitude of commercially successful pesticides. nih.gov Researchers utilize this compound as a starting material, modifying its structure to develop a wide array of derivatives with potent biological activity. nih.govnih.gov
The synthesis process often involves leveraging the reactivity of the bromine atom for substitution reactions and modifying the cyano group to introduce different functionalities. evitachem.com This versatility allows for the creation of diverse molecular libraries for screening and optimization. For instance, related 4-bromo-pyrazole structures are key intermediates in the production of potent herbicides like Pyrazosulfuron-ethyl, which effectively controls weed growth. evitachem.com
In fungicidal development, the pyrazole backbone is a critical scaffold. nih.gov By incorporating various moieties onto the pyrazole ring, chemists can design compounds that target specific fungal pathogens. nih.gov Research has demonstrated that introducing groups like isothiocyanates or amides to pyrazole structures can lead to derivatives with significant fungicidal efficacy. nih.gov The variation of substituents and their positions on the pyrazole ring is a key strategy that can greatly influence the resulting compound's activity against pathogenic fungi. nih.gov
| Agrochemical Class | Precursor/Core Structure | Example of Resulting Active Ingredient | Reference |
|---|---|---|---|
| Herbicide | Ethyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | Pyrazosulfuron-ethyl | evitachem.com |
| Fungicide | Substituted Pyrazole | Substituted pyrazole aminopropyl isothiocyanates | nih.gov |
| Herbicide | Pyrazole containing Phenylpyridine Moieties | Compounds 6a and 6c (as referenced in study) | nih.gov |
Development of Advanced Crop Protection Agents
The unique properties of this compound make it a promising candidate for the development of advanced crop protection agents. chemimpex.com The agrochemical industry is in constant need of new molecules with improved efficacy, better selectivity, and more favorable environmental profiles. The pyrazole scaffold, as found in this precursor, is a cornerstone in this discovery process. nih.gov
Scientists have successfully designed and synthesized novel series of pyrazole derivatives that exhibit significant herbicidal and fungicidal properties. nih.govnih.gov For example, by combining pyrazole and phenylpyridine moieties, researchers have developed compounds that show moderate to good herbicidal activity against problematic weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatments. nih.gov Some of these newly synthesized molecules have even shown slightly superior performance compared to existing commercial herbicides under specific test conditions. nih.gov This highlights the potential of using pyrazole precursors to create next-generation weed management solutions. nih.gov
The development process involves creating a range of structurally related compounds and evaluating their biological activity in greenhouse trials. nih.gov This systematic approach allows researchers to identify promising lead compounds that can be further optimized for commercial use as advanced crop protection agents. nih.govnih.gov
Mechanistic Understanding of Biological Activity Modulation in Agricultural Contexts
The ability of this compound to serve as a precursor for bioactive molecules stems from its capacity to modulate biological processes in target organisms. chemimpex.com The pyrazole ring and its substituents play a crucial role in the molecule's interaction with specific biological targets, such as enzymes or proteins, within the pest or pathogen. evitachem.com
In the context of herbicides, derivatives of pyrazole compounds can act as potent enzyme inhibitors. evitachem.com For example, the herbicide Pyrazosulfuron-ethyl, synthesized from a related pyrazole intermediate, functions by disrupting essential plant growth processes, ultimately leading to weed death. evitachem.com The mechanism often involves the molecule binding to the active site of a critical enzyme, thereby preventing its normal function. evitachem.com
For fungicides, the mechanism can involve the disruption of fungal cell integrity. nih.gov Certain pyrazole-isothiocyanate derivatives are believed to interact with zymoproteins containing sulfhydryl amino acids within the fungi. nih.gov This interaction can trigger processes that lead to fungal cell death. nih.gov Understanding these structure-activity relationships and mechanisms of action is fundamental for designing more effective and targeted agrochemicals, and the pyrazole scaffold provides a versatile platform for this research. nih.gov
Explorations in Material Science and Advanced Materials Research
Investigation for the Synthesis of Novel Polymers and Coatings
The development of advanced polymers and coatings often relies on monomers that can impart desirable characteristics such as thermal stability, mechanical strength, and chemical resistance. 4-bromo-1H-pyrazole-3-carbonitrile is explored for its potential in creating novel materials, including polymers and coatings that may exhibit enhanced durability and chemical resistance. chemimpex.com
The pyrazole (B372694) ring is a robust heterocyclic system known to enhance the properties of polymeric chains. Polyamides incorporating pyrazole units, for instance, have been shown to possess high thermal stability and mechanical strength. ias.ac.in The functional groups of this compound offer multiple pathways for polymerization.
Cross-Coupling Reactions: The bromine atom at the C4 position can be readily utilized in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira coupling. This allows for the integration of the pyrazole unit into the main chain or as a pendant group on a polymer backbone, a common strategy for functionalizing materials. nih.govnih.gov
Functional Group Transformation: The cyano group (–C≡N) is a versatile functional handle. It can be hydrolyzed to a carboxylic acid (–COOH) or reduced to an aminomethyl group (–CH₂NH₂). These transformations create new reactive sites for polycondensation reactions, enabling the formation of polyesters and polyamides. Furthermore, the nitrile group itself can participate in cyclotrimerization reactions to form triazine-linked networks, leading to highly cross-linked and stable polymers.
Fused Systems: The nitrile group can be chemically converted to an amino group, transforming the molecule into a 5-amino-4-bromopyrazole derivative. Aminopyrazoles are key precursors in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]pyridines. mdpi.com This approach allows for the creation of rigid, planar, and conjugated polymer backbones, which are sought after for high-performance materials.
These synthetic routes highlight the potential of this compound as a foundational monomer for a new generation of specialty polymers and coatings with tailored properties.
Development of Materials with Tailored Electronic and Optical Properties
The field of advanced materials is continually searching for organic compounds with specific electronic and photophysical characteristics for applications in sensors, electronics, and optoelectronics. Pyrazole derivatives are a promising class of materials in this regard due to their inherent electronic properties. mdpi.com
The conjugated π-electron system of the pyrazole ring can give rise to notable photoluminescence, frequency doubling, and advantageous electrochemical properties. ias.ac.in When incorporated into larger systems, these properties can be finely tuned. Fused pyrazoles, for example, often exhibit improved photophysical characteristics resulting from extended π-conjugation and increased molecular planarity. nih.gov Research into pyrazoline derivatives has demonstrated their capacity for efficient broadband photoluminescence, with potential uses in lasing applications. researchgate.net
For this compound, its specific functionalization is expected to significantly influence its electronic and optical behavior:
The electron-withdrawing nature of the cyano group can modulate the electron density of the pyrazole ring, affecting its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the electronic band gap is crucial for designing materials for transistors and other electronic devices. researchgate.net
The bromine atom can also influence the electronic structure through inductive and resonance effects. Additionally, its presence offers a site for further functionalization with chromophoric or auxochromic groups to tailor the absorption and emission spectra of the resulting materials.
Pyrazole derivatives have been successfully used as the basis for fluorescent chemosensors. nih.gov The combination of the pyrazole ring and the cyano group in this compound provides potential coordination sites for metal ions, which could lead to changes in its fluorescence upon binding, making it a candidate for sensor development. mdpi.comnih.gov
Studies on related fluorinated bis(pyrazole) ligands have shown that their absorption and fluorescence properties are key characteristics, suggesting that halogenated pyrazoles are a rich area for the development of new optical materials. rsc.org
Coordination Chemistry and Metal Complex Formation
Pyrazole and its derivatives are well-established as excellent ligands in coordination chemistry. mdpi.comresearchgate.net The two adjacent nitrogen atoms in the pyrazole ring—one behaving as a pyrrole-type proton donor and the other as a pyridine-type proton acceptor—make it a versatile building block for constructing a wide array of coordination compounds, from simple mononuclear complexes to intricate metal-organic frameworks (MOFs). mdpi.comrsc.orgnih.gov
This compound possesses multiple potential coordination sites:
The pyridine-type nitrogen atom (N2) of the pyrazole ring is a primary coordination site for metal ions.
The nitrogen atom of the cyano group can also act as a donor, potentially bridging metal centers to form polynuclear complexes or coordination polymers.
Upon deprotonation of the pyrrole-type nitrogen (N1), the resulting pyrazolate anion becomes a bridging ligand, a fundamental interaction in the formation of stable and porous MOFs. acs.org
The use of pyrazole-based ligands for the synthesis of MOFs is an area of intense research. researchgate.net These materials are valued for their high porosity, tunable structures, and diverse functionalities in areas like gas storage, separation, and catalysis. acs.org Pyrazolate-based MOFs, in particular, are noted for their exceptional stability, even in strongly alkaline solutions. acs.orgnih.gov Functionalized pyrazole-dicarboxylate ligands have been used to create MOFs capable of selectively trapping formaldehyde, demonstrating their utility in environmental applications. researchgate.net The structural features of this compound make it a promising candidate ligand for designing new MOFs with tailored pore environments and functionalities.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity Prediction
Density Functional Theory (DFT) has become a important method for predicting the electronic structure and properties of molecules. For pyrazole (B372694) derivatives, DFT calculations are instrumental in understanding their geometry, stability, and reactivity.
Theoretical studies on substituted pyrazoles have demonstrated that the nature and position of substituents significantly influence the electronic properties of the pyrazole ring. For instance, DFT calculations can elucidate the effect of the electron-withdrawing cyano group and the bromine atom on the electron distribution and molecular orbitals of 4-bromo-1H-pyrazole-3-carbonitrile.
Key molecular properties that can be determined through DFT calculations include:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles for the most stable conformation.
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's stability and its potential to participate in chemical reactions. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density distribution around the molecule, identifying electrophilic and nucleophilic sites. This is valuable for predicting how the molecule will interact with other reagents.
Mulliken Atomic Charges: These calculations provide the charge distribution on each atom, offering further insight into reactive sites.
DFT calculations have been successfully employed to study the tautomerism in 4-bromo-substituted 1H-pyrazoles, justifying the predominance of certain tautomeric forms. nih.govaip.org Furthermore, theoretical investigations on other pyrazole derivatives have shown a good correlation between calculated and experimental data, reinforcing the reliability of DFT methods. aip.orgnih.gov
| Property | Significance | Application to this compound |
|---|---|---|
| HOMO Energy | Indicates electron-donating ability | Predicts susceptibility to electrophilic attack |
| LUMO Energy | Indicates electron-accepting ability | Predicts susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity | A smaller gap suggests higher polarizability and reactivity |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack | Predicts intermolecular interactions and reaction pathways |
Molecular Modeling and Dynamics Simulations in Drug Discovery
The pyrazole scaffold is a well-recognized privileged structure in medicinal chemistry, and this compound serves as a valuable intermediate in the synthesis of bioactive molecules. chemimpex.com Molecular modeling and molecular dynamics (MD) simulations are essential computational techniques in modern drug discovery, enabling the rational design of new therapeutic agents.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. For derivatives of this compound, docking studies can be used to assess their potential to inhibit specific biological targets. For example, pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinase 2 (CDK2) and RET kinase through molecular docking, revealing key interactions with active site residues. nih.govrsc.org
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic picture of the interactions between a ligand and its target protein over time. These simulations can be used to assess the stability of the ligand-protein complex predicted by docking studies. nih.govrsc.orgtandfonline.com By simulating the movement of atoms, MD can help to refine the binding mode and calculate the binding free energy, providing a more accurate prediction of the ligand's affinity.
The process in drug discovery would typically involve:
Identifying a biological target implicated in a disease.
Using this compound as a scaffold to design a library of potential inhibitors.
Performing molecular docking of the designed compounds into the active site of the target.
Conducting MD simulations on the most promising candidates to validate their binding stability.
Synthesizing the top-ranked compounds and evaluating their biological activity.
| Technique | Purpose | Example from Pyrazole Research |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a target protein. | Identification of key interactions of pyrazole-based inhibitors with CDK2 or RET kinase active sites. nih.govrsc.org |
| Molecular Dynamics (MD) Simulation | Assesses the stability of the ligand-protein complex over time. | Validation of the stability of pyrazole inhibitors within the catalytic domain of their target enzymes. rsc.orgtandfonline.com |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity. | Development of pharmacophore models for designing novel anti-tubercular pyrazole derivatives. nih.gov |
Prediction of Reaction Mechanisms and Identification of Intermediates
Computational chemistry is a powerful tool for elucidating reaction mechanisms and identifying transient intermediates that may be difficult to observe experimentally. For this compound, theoretical calculations can be used to explore various reaction pathways, determine activation energies, and predict the structures of intermediates and transition states.
For instance, the synthesis of more complex heterocyclic systems, such as pyrazolo[3,4-b]pyridines, often starts from aminopyrazole precursors. nih.gov Theoretical studies of these reactions can help to understand the regioselectivity and the step-by-step mechanism of the cyclization process. nih.gov
The reactivity of this compound is dictated by its functional groups. The bromine atom at the C4 position can be a site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. The cyano group at the C3 position can undergo hydrolysis to a carboxylic acid or be reduced to an amine. The pyrazole ring itself can undergo N-alkylation or N-arylation.
DFT calculations can model these transformations by:
Mapping the Potential Energy Surface: This allows for the identification of the lowest energy path from reactants to products.
Calculating Activation Barriers: The energy difference between the reactants and the transition state determines the reaction rate.
Characterizing Intermediates: The structures and stabilities of any intermediates formed during the reaction can be calculated.
A review of the reactions of pyrazole-3(4)-carbaldehydes highlights the diverse chemistry of the pyrazole ring, including condensation reactions and Friedel-Crafts type reactions, which can be modeled computationally to understand the underlying mechanisms. umich.edu
Conformational Analysis and Tautomerism Studies of Pyrazole Systems
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, where the proton on the nitrogen atom can migrate between the two nitrogen atoms. This equilibrium is influenced by the nature and position of the substituents on the pyrazole ring.
For this compound, two principal tautomers can exist. DFT calculations have been shown to be highly effective in predicting the relative stabilities of pyrazole tautomers. nih.gov These studies often reveal that electron-donating groups tend to favor being at the C3 position, while electron-withdrawing groups may stabilize the tautomer where they are at the C5 position. nih.gov
In the case of 4-bromo-substituted 1H-pyrazoles, DFT calculations have been used to corroborate experimental findings from NMR spectroscopy, showing a preference for the 3-bromo tautomer in both the solid state and in solution. nih.gov
Conformational analysis, particularly for substituted pyrazoles with flexible side chains, can also be performed using computational methods. These studies help to identify the most stable spatial arrangements of the atoms, which is crucial for understanding the molecule's interaction with biological targets.
Application of Quantum Chemical Descriptors for Structure-Activity Relationships
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Quantum chemical descriptors, derived from computational chemistry calculations, are often used in QSAR models to quantify various electronic and structural properties of molecules.
For pyrazole-based compounds, QSAR studies have been successfully applied to design new potent therapeutic agents. For example, a 3D-QSAR pharmacophore model was developed to guide the design of pyrazole derivatives with anti-tubercular activity. nih.gov
Relevant quantum chemical descriptors include:
Energies of Frontier Molecular Orbitals (HOMO, LUMO)
Dipole Moment
Atomic Charges
Molecular Electrostatic Potential (MEP)
Reactivity Indices: Such as chemical hardness, softness, and electronegativity, which can be derived from HOMO and LUMO energies.
By correlating these descriptors with the observed biological activity of a series of pyrazole derivatives, a QSAR model can be built. This model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. For some pyrazole derivatives, a correlation has been found where higher values of reactivity indices correspond to greater antineoplastic activity. researchgate.net This highlights the potential of using these computational tools to guide the development of new drugs based on the this compound scaffold.
Future Research Directions and Translational Perspectives
Emerging Synthetic Methodologies and Green Chemistry Approaches
The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like the Knorr pyrazole synthesis, which often require harsh conditions and produce isomeric mixtures. mdpi.comacs.org Modern synthetic chemistry is increasingly focused on developing more efficient, selective, and environmentally benign methodologies.
Recent advancements in the synthesis of pyrazole-containing compounds include one-pot multicomponent reactions, transition-metal-catalyzed cross-coupling reactions, and photoredox catalysis. mdpi.comnih.gov These methods offer advantages such as higher yields, greater regioselectivity, and milder reaction conditions. For instance, the use of nano-ZnO catalysts has been shown to be an efficient and environmentally friendly approach for synthesizing 1,3,5-substituted pyrazole derivatives. mdpi.com
The principles of green chemistry are also being applied to pyrazole synthesis, with a focus on using water as a solvent and employing catalysts that can be easily recovered and reused. thieme-connect.com For example, a copper-catalyzed three-component process for pyrazole synthesis in water has been reported to afford N-substituted pyrazoles in high yields and with excellent regioselectivity. nih.gov Future research on 4-bromo-1H-pyrazole-3-carbonitrile will likely leverage these emerging methodologies to develop more sustainable and cost-effective synthetic routes. This includes exploring enzymatic synthesis and flow chemistry to further enhance the efficiency and greenness of the production process. chemscene.com
Advanced Biological Target Identification and Validation in Disease Models
Derivatives of the pyrazole scaffold have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com The specific biological targets of many pyrazole-based compounds, however, remain to be fully elucidated.
Advanced techniques in chemical biology and proteomics are crucial for identifying the molecular targets of this compound and its derivatives. In silico target identification, which uses computational methods to predict potential protein targets, has become a powerful tool in the early stages of drug discovery. frontiersin.org Once potential targets are identified, their biological relevance must be validated in appropriate disease models. This involves a combination of in vitro assays, such as enzyme inhibition studies, and in vivo studies in animal models of disease. rsc.orgrsc.org
For example, pyrazole derivatives have been investigated as inhibitors of various kinases, such as cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), which are implicated in cancer and inflammatory diseases. rsc.orgnih.gov Other identified targets for pyrazole-containing compounds include carbonic anhydrases and cyclooxygenase-2 (COX-2). nih.govnih.gov Future research will focus on systematically screening derivatives of this compound against a wide range of biological targets to uncover new therapeutic opportunities.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by accelerating the design-make-test-analyze cycle. nih.gov These computational tools can be used to predict the physicochemical properties, biological activity, and pharmacokinetic profiles of novel compounds, thereby reducing the time and cost associated with experimental screening. nih.gov
In the context of this compound, AI and ML can be employed in several ways. High-throughput virtual screening (HTVS) can be used to screen large virtual libraries of its derivatives against specific biological targets. chemmethod.com This approach has been successfully used to identify pyrazole-based inhibitors of CDK8. chemmethod.com Furthermore, generative models, such as recurrent neural networks (RNNs), can be trained on existing chemical data to design novel pyrazole-based compounds with desired properties. nih.gov
AI can also assist in predicting the outcomes of chemical reactions, which can guide the synthesis of new derivatives. nih.gov The integration of AI and robotics can further automate the synthesis and testing process, enabling the rapid generation and evaluation of large compound libraries. sciencedaily.com As AI and ML models become more sophisticated, they will play an increasingly important role in the development of new drugs and materials derived from this compound. researchgate.net
Development of Multi-Target Directed Ligands Based on the Pyrazole Scaffold
Complex diseases such as cancer and neurodegenerative disorders often involve multiple pathological pathways. nih.gov Multi-target-directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets, represent a promising therapeutic strategy for these complex conditions. nih.govfrontiersin.org
The pyrazole scaffold is an attractive framework for the design of MTDLs due to its ability to serve as a versatile pharmacophore that can be decorated with various functional groups to achieve desired polypharmacology. nih.govfrontiersin.org The pyrazole ring itself can act as both a hydrogen-bond donor and acceptor, allowing it to interact with a variety of protein targets. nih.gov
For example, pyrazole derivatives have been designed as dual inhibitors of EGFR and VEGFR-2, two key targets in cancer therapy. nih.gov In the context of Alzheimer's disease, pyrazole-based compounds have been developed to simultaneously target multiple pathological factors, such as β-amyloid aggregation and oxidative stress. nih.gov The bromine and cyano groups on this compound provide convenient handles for the introduction of different pharmacophoric elements, making it an ideal starting point for the rational design of MTDLs. Future research will focus on designing and synthesizing novel MTDLs based on this scaffold to address the multifaceted nature of complex diseases. acs.org
Scalable Synthesis and Process Optimization for Industrial and Pharmaceutical Applications
For a chemical compound to be viable for industrial or pharmaceutical applications, its synthesis must be scalable, cost-effective, and robust. google.com While many novel synthetic methods are developed on a small laboratory scale, transitioning to large-scale production presents significant challenges.
Process optimization for the synthesis of this compound and its derivatives will involve a detailed investigation of reaction parameters such as temperature, pressure, catalyst loading, and solvent selection to maximize yield and minimize waste. google.com The development of continuous flow processes can offer significant advantages over traditional batch manufacturing, including improved safety, better heat and mass transfer, and higher throughput.
Furthermore, the purification of the final product is a critical step in the manufacturing process. The development of efficient and scalable purification techniques, such as crystallization or chromatography, will be essential. arkat-usa.org Collaboration between academic researchers and industrial chemists will be crucial to translate promising laboratory-scale syntheses into commercially viable manufacturing processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
